

Validating the Structure of Ditosylmethane Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Ditosylmethane

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This guide provides a comprehensive comparison of analytical techniques for the structural validation of **ditosylmethane** derivatives. It offers a comparative analysis of spectroscopic and crystallographic methods, complete with experimental data and detailed protocols to aid researchers in the unambiguous characterization of these compounds.

Structural Elucidation: A Multi-faceted Approach

The definitive structural confirmation of synthesized organic compounds is paramount for ensuring their identity, purity, and for understanding their structure-activity relationships. For **ditosylmethane** derivatives, a combination of spectroscopic and crystallographic techniques is essential for unambiguous characterization. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize key data for bis(p-toluenesulfonyl)methane, a representative **ditosylmethane** derivative, and a closely related analog for comparative analysis.

Table 1: Physicochemical Properties

Property	Bis(p-toluenesulfonyl)methane
Molecular Formula	C ₁₅ H ₁₆ O ₄ S ₂ [1]
Molecular Weight	324.41 g/mol [1]
CAS Number	15310-28-8[1]
Melting Point	137-139 °C[1]

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm	Multiplicity	Assignment
p-Toluenesulfonic acid*	7.51	d, J = 7.9 Hz	2H, Ar-H
7.14	d, J = 7.8 Hz	2H, Ar-H	
2.27	s	3H, CH ₃	

Note: Specific ¹H NMR data for bis(p-toluenesulfonyl)methane was not readily available. Data for p-toluenesulfonic acid is provided to show characteristic peaks of the tosyl group.[2] For bis(p-toluenesulfonyl)methane, an additional singlet for the methylene bridge protons (CH₂) would be expected, likely in the range of 4-5 ppm.

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compound	Chemical Shift (δ) ppm
p-Toluenesulfonic acid*	144.68, 139.04, 128.83, 125.95, 21.25

Note: Specific ¹³C NMR data for bis(p-toluenesulfonyl)methane was not readily available. Data for p-toluenesulfonic acid is provided for characteristic tosyl group signals.[2] For bis(p-toluenesulfonyl)methane, a signal for the methylene bridge carbon would also be present.

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
Bis(phenylsulfonyl)methane*	296	155 (loss of C ₆ H ₅ SO ₂), 141 (C ₆ H ₅ SO ₂ ⁺), 93, 77 (C ₆ H ₅ ⁺)

Note: The mass spectrum for bis(p-toluenesulfonyl)methane was not available. The fragmentation pattern of the closely related bis(phenylsulfonyl)methane is presented for comparison.^[3] The fragmentation of aromatic sulfones often involves the loss of SO₂.^{[4][5][6]}

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Sulfonyl Compounds

Objective: To determine the chemical structure and purity of **ditosylmethane** derivatives.

Materials:

- **Ditosylmethane** derivative (5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- 5 mm NMR tubes
- Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard ($\delta = 0.00$ ppm).
- **Instrument Setup:** The analysis is performed on a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**

- Use a standard single-pulse experiment.
- Set the spectral width to approximately 12-16 ppm.
- Use a relaxation delay of 1-5 seconds.
- Acquire 16-64 scans for a good signal-to-noise ratio.[7]
- ¹³C NMR Acquisition:
 - Use a standard proton-decoupled single-pulse experiment.
 - Set the spectral width to approximately 0-220 ppm.
 - Use a relaxation delay of 2-5 seconds.
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, which may range from 128 to several thousand depending on the sample concentration.[8]
- Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) of Aromatic Sulfones

Objective: To determine the molecular weight and fragmentation pattern of **ditosylmethane** derivatives.

Materials:

- **Ditosylmethane** derivative
- Volatile organic solvent (e.g., acetonitrile, methanol)

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

- Instrumentation: The analysis is typically performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
- LC-MS/MS (ESI) Protocol for Sulfonamides:
 - The sample is introduced into the mass spectrometer via an HPLC system.
 - A common mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile.
 - The mass spectrometer is operated in positive ion multiple reaction monitoring (MRM) mode.^[9]
 - Key source parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage are optimized for the specific analyte.^[9]
- Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern of aromatic sulfonamides often involves the elimination of SO₂.^[6] Analysis of these fragments helps to confirm the structure of the compound.

Single-Crystal X-ray Diffraction of Small Organic Molecules

Objective: To obtain the precise three-dimensional atomic and molecular structure of a **ditosylmethane** derivative.

Materials:

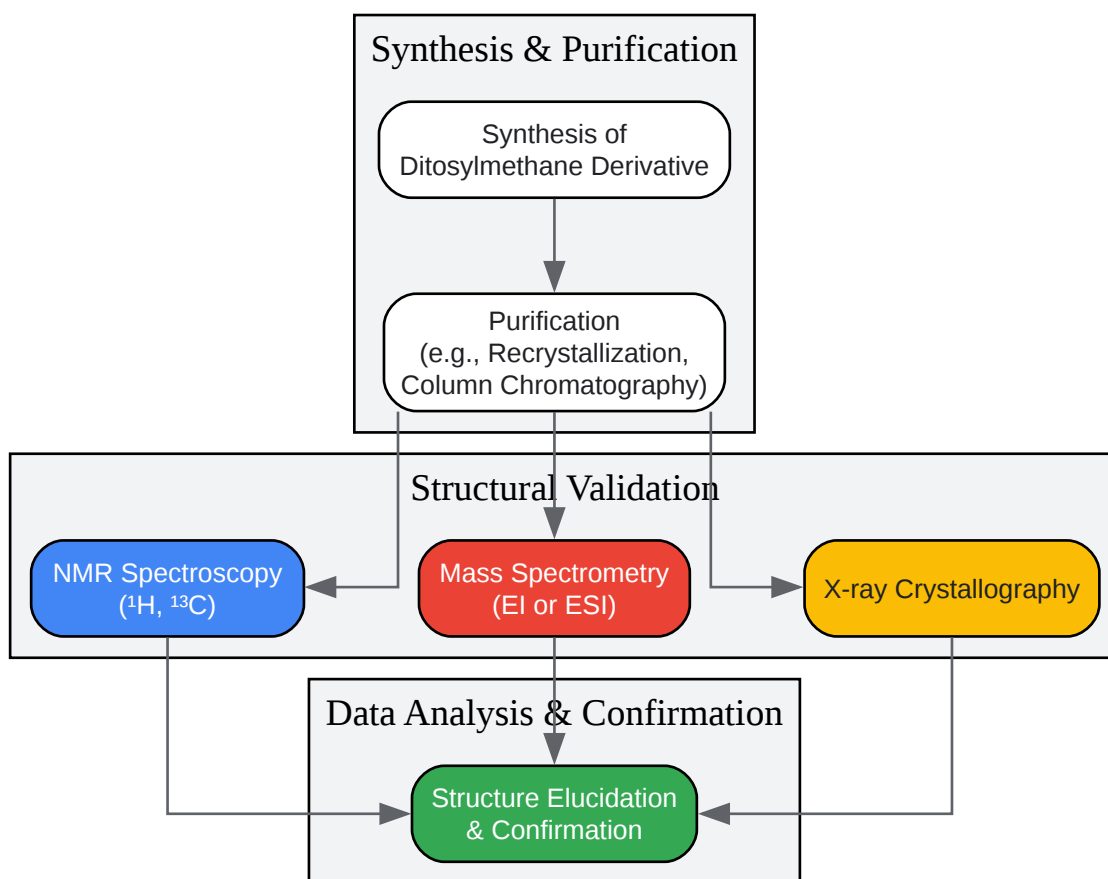
- High-purity **ditosylmethane** derivative
- Suitable solvent or solvent system for crystallization

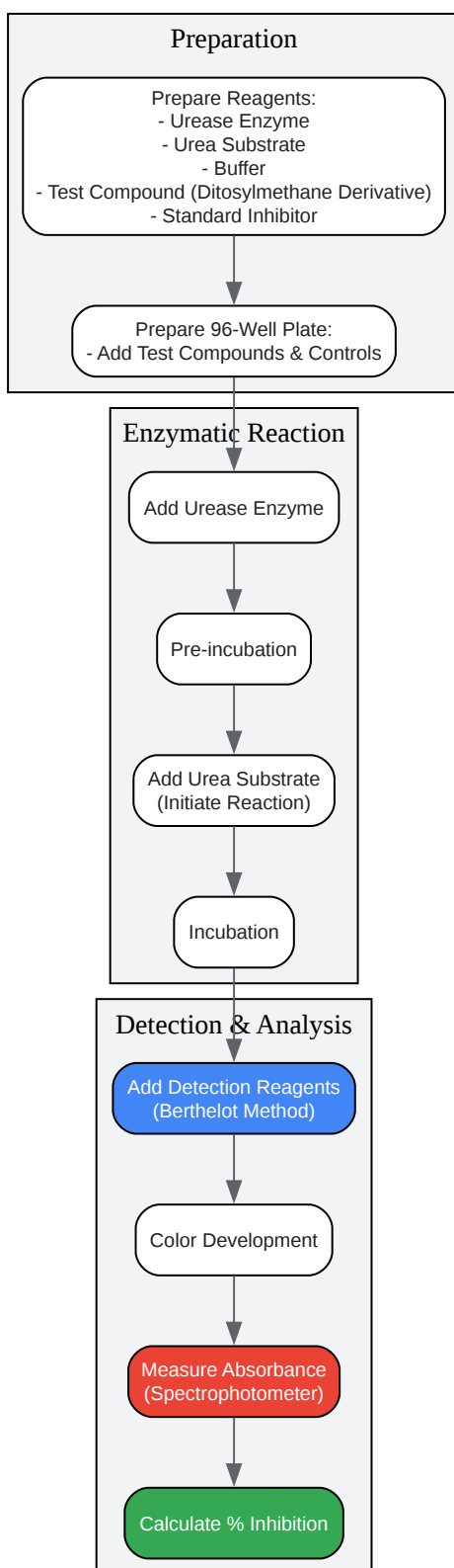
Protocol:

- **Crystal Growth:** This is a critical and often challenging step. High-quality single crystals are grown by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. A variety of solvents should be screened to find optimal conditions.
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:**
 - The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam.
 - The diffraction pattern is recorded on a detector as the crystal is rotated.
 - Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[\[10\]](#)
- **Structure Solution and Refinement:**
 - The diffraction data is processed to determine the unit cell dimensions and space group.
 - The initial crystal structure is solved using direct methods or Patterson methods.
 - The structural model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams illustrate key workflows and logical relationships relevant to the study of **ditosylmethane** derivatives.





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